5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide

Description

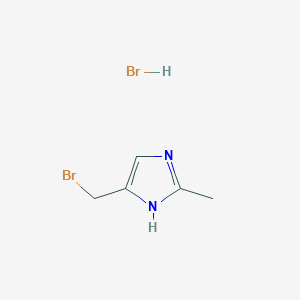

5-(Bromomethyl)-2-methyl-1H-imidazole hydrobromide is a brominated imidazole derivative with a hydrobromide counterion. The compound features a five-membered imidazole ring substituted with a bromomethyl group at position 5 and a methyl group at position 2. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for synthetic and pharmaceutical applications.

Properties

IUPAC Name |

5-(bromomethyl)-2-methyl-1H-imidazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUNMJHREFNVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide typically involves the bromomethylation of 2-methyl-1H-imidazole. One common method is the reaction of 2-methyl-1H-imidazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

Nucleophilic Substitution: The major products are the corresponding substituted imidazole derivatives, such as azido, thiocyanato, or methoxy imidazoles.

Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide involves the reactivity of the bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₅H₇Br₂N₂

- Structure : The imidazole core is stabilized by resonance, while the bromomethyl group introduces electrophilic reactivity for further functionalization.

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects: Electrophilic Reactivity: The bromomethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-brominated analogues like 2-methylimidazole. Salt Form: Hydrobromide salts (e.g., target compound vs. 5-bromo-2-aminothiazole hydrobromide ) improve solubility but may reduce thermal stability compared to free bases.

Synthetic Routes :

- Bromination : Compounds like 5-bromo-1-methyl-1H-benzo[d]imidazole are synthesized via bromination of benzimidazole precursors .

- Cross-Coupling : 4,5-Diarylimidazoles are prepared via Pd-catalyzed Suzuki reactions, highlighting the versatility of brominated intermediates in constructing complex heterocycles .

Biological Activity: Antitumor Potential: Diaryl-substituted imidazoles (e.g., 4,5-diaryl-1-methyl-1H-imidazoles) exhibit cytotoxicity surpassing combretastatin A-4, a natural anticancer agent .

Comparison with Benzimidazole Derivatives

Table 2: Imidazole vs. Benzimidazole Derivatives

Key Differences :

- Aromaticity and Stability : Benzimidazoles exhibit enhanced aromatic stability due to the fused benzene ring, impacting their electronic properties and reactivity.

- Applications : Benzimidazoles are widely used in drug design (e.g., antiparasitics), whereas brominated imidazoles are primarily synthetic intermediates .

Comparison with Other Brominated Heterocycles

- Thiazoles: 5-Bromo-2-aminothiazole hydrobromide shares solubility traits with the target compound but lacks the imidazole’s dual nitrogen sites, limiting its versatility in coordination chemistry.

- Pyrroloimidazoles: (5R)-5-(Bromomethyl)pyrrolo[1,2-a]imidazole hydrobromide features a bicyclic structure, offering distinct conformational rigidity compared to the monocyclic target compound.

Biological Activity

5-(Bromomethyl)-2-methyl-1H-imidazole;hydrobromide is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevance in scientific research, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a bromomethyl group at the 5-position and a methyl group at the 2-position of the imidazole ring. Its chemical formula is C₇H₈Br₂N₂, with a molecular weight of 251.06 g/mol.

Synthesis

The synthesis of this compound typically involves bromination of 2-methyl-1H-imidazole. The general reaction can be summarized as follows:

- Starting Material : 2-Methyl-1H-imidazole

- Reagent : Bromine in a suitable solvent (e.g., dichloromethane)

- Conditions : Controlled temperature to ensure selective bromination

- Product Formation : Treatment with hydrobromic acid yields the hydrobromide salt.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. A study focusing on various imidazole compounds revealed that this compound demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 15 |

The compound's efficacy suggests potential applications in developing antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as murine Sarcoma 180 and L1210 leukemia cells. The mechanism appears to involve interference with cellular signaling pathways related to cell growth and apoptosis induction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may modulate receptor functions, influencing various signaling pathways associated with cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various imidazole derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs. The study utilized disk diffusion methods to assess effectiveness, confirming its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM. The study highlighted the need for further exploration into its mechanism of action and potential for therapeutic use .

Q & A

Q. What are the optimized synthetic routes for 5-(Bromomethyl)-2-methyl-1H-imidazole hydrobromide?

The compound is typically synthesized via bromination of a precursor imidazole derivative. A common method involves using N-bromosuccinimide (NBS) as the brominating agent with azobisisobutyronitrile (AIBN) as a radical initiator in refluxing carbon tetrachloride (CCl₄) . For regioselective bromination at the methyl group, Pd-catalyzed C–H activation or Suzuki–Miyaura coupling with arylboronic acids may be employed to introduce substituents post-bromination . Key considerations include solvent polarity, reaction time (12–24 hours), and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for structural confirmation?

- FTIR : Identify functional groups (e.g., C-Br stretch at ~590 cm⁻¹, C=N imidazole ring vibrations at ~1617 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.64 ppm, aromatic protons at δ 7.2–8.3 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <5 ppm error) .

- X-ray crystallography (if applicable): Resolve regiochemistry and crystal packing .

Q. How are reaction yields optimized in bromomethylation?

Yields depend on stoichiometry (1.2–1.5 eq NBS), inert atmosphere (N₂/Ar), and temperature control (60–80°C). Side products like di-brominated analogs can be minimized using radical scavengers (e.g., TEMPO) or lowering reaction temperature . Post-reaction quenching with Na₂S₂O₃ removes excess brominating agents.

Advanced Research Questions

Q. How do regioselectivity challenges arise in derivatization, and how are they resolved?

Regioselectivity issues occur during cross-coupling reactions (e.g., Suzuki, Heck) due to competing reactivity at the bromomethyl group versus the imidazole ring. Strategies include:

- Directing groups : Temporarily install groups (e.g., pyridyl) to steer metal catalysis .

- Protection/deprotection : Use silyl ethers or Boc groups to block reactive sites during functionalization .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites and transition states .

Q. What mechanistic insights explain substitution reactivity at the bromomethyl group?

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its primary alkyl halide nature. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while steric hindrance from the imidazole ring slows kinetics. Competing elimination (E2) is suppressed using mild bases (K₂CO₃ vs. strong bases like NaH) .

Q. How is cytotoxicity evaluated for imidazole-based derivatives?

- In vitro assays : Use MTT or SRB tests on human tumor cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Targeted studies : Screen for kinase inhibition (e.g., EGFR) via molecular docking (AutoDock Vina) and validate with surface plasmon resonance (SPR) .

- ADMET profiling : Predict pharmacokinetics (e.g., CYP450 interactions) using SwissADME or Protox .

Q. How do computational methods aid in predicting reactivity and binding?

- Molecular docking : Simulate ligand–protein interactions (e.g., with EGFR’s ATP-binding pocket) to prioritize synthetic targets .

- DFT calculations : Optimize geometries, calculate HOMO/LUMO gaps, and predict electrophilicity at the bromomethyl group .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories) .

Data Contradictions and Resolution

Q. How are discrepancies in reported reaction yields addressed?

Variations arise from solvent purity, catalyst lot differences, or moisture sensitivity. Reproduce reactions under strictly anhydrous conditions (Schlenk line) and characterize intermediates via TLC/HPLC to identify bottlenecks . Cross-validate NMR shifts with literature (e.g., δ 7.36 ppm for aromatic protons in brominated analogs) .

Q. Why do some studies report conflicting biological activities for similar derivatives?

Differences in cell line sensitivity, assay protocols (e.g., incubation time), or impurity profiles (e.g., residual solvents) affect results. Standardize assays using WHO-approved cell lines and validate compound purity (>95% by HPLC) before testing .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.